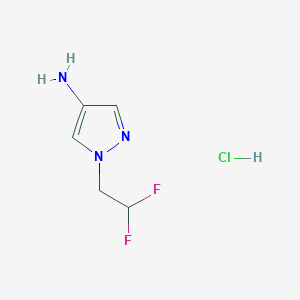

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3.ClH/c6-5(7)3-10-2-4(8)1-9-10;/h1-2,5H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDOKHHRWUCNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the myriad of fluorine-containing heterocyclic building blocks, 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride emerges as a compound of significant interest. Its unique structural features—a pyrazole core, a difluoroethyl substituent, and an amino group—present a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery.

Physicochemical and Structural Characteristics

This compound is a pyrazole derivative distinguished by a difluoroethyl group at the N1 position and an amine at the C4 position, presented as a hydrochloride salt. The presence of the difluoroethyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

| Property | Value | Source |

| CAS Number | 1197231-23-4 | [2] |

| Molecular Formula | C₅H₈ClF₂N₃ | [2] |

| Molecular Weight | 183.59 g/mol | [2] |

| Canonical SMILES | C1=C(C=NN1CC(F)F)N.Cl | N/A |

| Physical Form | Solid (predicted) | N/A |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO (predicted) | N/A |

| Stability | Stable under normal laboratory conditions. Store in a cool, dry place away from strong oxidizing agents. | N/A |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached through a multi-step sequence, commencing with the N-alkylation of a suitable pyrazole precursor followed by the introduction and subsequent reduction of a nitro group. This method offers a reliable and scalable route to the target compound.

A plausible and commonly employed synthetic strategy involves the initial nitration of a pyrazole ring, followed by N-alkylation and subsequent reduction of the nitro group to the desired amine.

Experimental Protocol

Step 1: Synthesis of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole

-

Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

-

Alkylation: To the stirred suspension, add 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl triflate (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole.

Step 2: Reduction of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole to 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine

-

Reaction Setup: Dissolve 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% w/w).

-

Reduction: Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the amine.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

-

Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum to yield this compound.

Causality Behind Experimental Choices

-

The choice of a strong base like potassium carbonate in the alkylation step is crucial for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on the fluoroethylating agent.

-

Catalytic hydrogenation with palladium on carbon is a clean and efficient method for the reduction of aromatic nitro groups to amines, often proceeding with high yield and minimal side products.[3]

-

The final salt formation with hydrochloric acid is performed to improve the compound's stability and crystallinity, which is often desirable for purification and handling in a pharmaceutical setting.

Synthetic Workflow Diagram

Caption: Synthetic route to the target compound.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |

| ¹H NMR | 7.0-8.0 | s | - | Pyrazole C-H protons (2H) |

| 5.5-6.5 | t | J(H,F) | -CHF₂ proton (1H) | |

| 4.0-5.0 | t | J(H,H) | -CH₂- protons (2H) | |

| Broad singlet | - | - | -NH₃⁺ protons (3H) | |

| ¹³C NMR | 130-150 | - | - | Pyrazole C atoms |

| 110-125 | t | J(C,F) | -CHF₂ carbon | |

| 45-60 | t | J(C,F) | -CH₂- carbon | |

| ¹⁹F NMR | -110 to -130 | d | J(F,H) | -CHF₂ fluorine atoms |

Mass Spectrometry (MS)

Mass spectrometry would be utilized to confirm the molecular weight of the free base. The expected molecular ion peak [M+H]⁺ for C₅H₇F₂N₃ would be observed at m/z 148.06.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the amino group and the pyrazole ring. The amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation reactions, allowing for further functionalization. The pyrazole ring is a stable aromatic system, but it can undergo electrophilic substitution under certain conditions, although the presence of the electron-donating amino group and the electron-withdrawing difluoroethyl group will influence the regioselectivity of such reactions.

The hydrochloride salt form enhances the compound's stability and reduces its hygroscopicity compared to the free base. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.

Potential Applications in Drug Discovery

Fluorinated pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The introduction of fluorine atoms can enhance metabolic stability, increase binding affinity, and improve cell permeability.[1]

While specific biological activities for this compound have not been extensively reported in publicly accessible literature, its structural motifs suggest potential applications in several therapeutic areas:

-

Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The 4-amino group provides a key interaction point for hydrogen bonding with the hinge region of many kinases.

-

GPCR Ligands: Substituted pyrazoles have been explored as ligands for various G-protein coupled receptors.

-

Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in several compounds with demonstrated antimicrobial and antiviral properties.

This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The primary amine offers a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR) in lead optimization campaigns.

Safety and Handling

Based on data for similar compounds, this compound should be handled with care in a well-ventilated laboratory environment.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated substituent and a reactive amino group on a stable pyrazole core makes it an attractive starting point for the synthesis of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties and potential as a lead scaffold in various drug development programs. As research in the field of fluorinated heterocycles continues to expand, the utility of this and related compounds is expected to grow, contributing to the development of next-generation therapeutics.

References

Sources

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

An In-Depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its utility stems from its unique electronic properties, its ability to act as a versatile hydrogen bond donor and acceptor, and its role as a stable, aromatic bioisostere for other cyclic systems.[3] The strategic incorporation of fluorine atoms further enhances its value, often leading to improved metabolic stability, increased binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.[4]

This guide focuses on a specific, high-value pyrazole derivative: This compound . This compound is a quintessential example of a modern chemical building block, designed for purpose and ready for integration into drug discovery programs. The 4-amino group provides a crucial chemical handle for diversification, while the N1-difluoroethyl moiety acts as a key modulator of molecular properties.

As Senior Application Scientists, our goal is not merely to present data, but to provide a comprehensive understanding of this molecule's structure, synthesis, and strategic application. We will delve into the causality behind experimental choices and outline self-validating protocols to ensure scientific rigor and reproducibility in your research endeavors.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's identity is paramount. The target compound is the hydrochloride salt of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. It is crucial to distinguish this structure from its isomer, 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, and from the commercially available, structurally distinct analog, 1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride, which features an aminomethyl spacer at the C4 position.

The core structure consists of a pyrazole ring substituted at the N1 position with a 2,2-difluoroethyl group and at the C4 position with an amine. The hydrochloride salt form enhances stability and aqueous solubility, which is often advantageous for handling and subsequent reactions.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source / Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₅H₈ClF₂N₃ | Calculated |

| Molecular Weight | 183.59 g/mol | Calculated |

| CAS Number (Free Base) | 1006333-08-9 | BLDpharm[5] |

| Canonical SMILES (Free Base) | C1=C(N=NN1CC(F)F)N | PubChem[6] (modified) |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in water, methanol, and DMSO | Inferred from salt form |

Synthesis Strategy and Experimental Protocol

The synthesis of 1,4-disubstituted pyrazoles requires careful control of regioselectivity. A robust and logical pathway to the target molecule involves a two-step sequence starting from 4-nitro-1H-pyrazole. This precursor is ideal as the nitro group is a stable amine surrogate that can be reduced in a later step.

The core strategy is as follows:

-

N1-Alkylation: Regioselective alkylation of 4-nitro-1H-pyrazole with a suitable 2,2-difluoroethylating agent.

-

Nitro Group Reduction: Conversion of the 4-nitro group to the 4-amino group via catalytic hydrogenation.

-

Salt Formation: Treatment with hydrochloric acid to yield the final product.

This approach is advantageous because it avoids handling potentially unstable or explosive reagents sometimes associated with the synthesis of aminopyrazoles from other starting materials.[7]

Diagram: Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

-

Rationale: The choice of a strong base like cesium carbonate (Cs₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) facilitates the deprotonation of the pyrazole nitrogen and subsequent Sₙ2 reaction. 1,1-difluoro-2-iodoethane is a potent electrophile for this alkylation. N-alkylation of nitropyrazoles is a well-established method.[5]

-

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitro-1H-pyrazole (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of pyrazole).

-

Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

-

Add 1,1-difluoro-2-iodoethane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N1-alkylated product. The N2-isomer may also form and can be separated at this stage.

-

Part B: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (Free Base)

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with high yield and selectivity. Palladium on carbon (Pd/C) is the standard catalyst for this transformation.[5]

-

Procedure:

-

Dissolve the 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) from Part A in ethanol or methanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate).

-

Seal the vessel and purge it with hydrogen gas (H₂).

-

Pressurize the vessel with H₂ (typically 1-3 atm or 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or Ar).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine, which is often pure enough for the next step.

-

Part C: Formation of this compound

-

Rationale: The formation of the hydrochloride salt is a straightforward acid-base reaction that improves the compound's stability and handling characteristics.

-

Procedure:

-

Dissolve the crude amine from Part B in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) with stirring.

-

A precipitate will typically form immediately. Continue stirring for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield the final hydrochloride salt.

-

Applications in Drug Discovery and Development

The title compound is not an end-product therapeutic but rather a strategic intermediate. Its value lies in the combination of the 4-aminopyrazole core and the N1-difluoroethyl group.

-

The 4-Aminopyrazole Scaffold: This moiety is a cornerstone of many kinase inhibitors. The amino group at the C4 position often serves as a key hydrogen-bonding donor, interacting with the hinge region of the kinase active site. Furthermore, this primary amine is a versatile synthetic handle for introducing a wide array of substituents to explore the solvent-front region of the binding pocket, enabling fine-tuning of potency and selectivity. Pyrazole-containing drugs are used to treat various cancers and inflammatory diseases.[3][8]

-

The 2,2-Difluoroethyl Group: Introducing a gem-difluoro motif adjacent to the pyrazole ring has profound effects. The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyrazole nitrogens, potentially altering binding interactions. Crucially, the C-F bond is exceptionally strong, making the α-carbon resistant to metabolic oxidation (a common metabolic pathway for N-ethyl groups), thereby increasing the compound's half-life and bioavailability.[4]

Diagram: Role as a Versatile Synthetic Intermediate

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride, a fluorinated pyrazole derivative of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS number for this hydrochloride salt is not publicly indexed, this document outlines its probable synthetic pathways, chemical properties, and potential applications based on established principles and data from closely related analogues.

Introduction: The Rationale for Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The introduction of fluorine atoms or fluorine-containing moieties into these scaffolds can profoundly influence their physicochemical and pharmacokinetic properties.[4][5] Specifically, the inclusion of a difluoroethyl group can enhance metabolic stability, improve bioavailability, and modulate the basicity of nearby functional groups, making such compounds highly valuable for developing novel therapeutics.[4][6]

This guide will focus on the 4-amino substituted pyrazole, a key building block for constructing more complex molecules, and its hydrochloride salt, which is anticipated to offer improved solubility and handling characteristics.[7]

Physicochemical Properties and Identification

As of the latest literature review, a dedicated CAS number for this compound has not been identified. However, based on its constituent parts, we can predict its key properties.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₅H₈F₂N₃·HCl | Based on structural components |

| Molecular Weight | 183.60 g/mol | Calculated from the molecular formula |

| Appearance | Likely a crystalline solid | Typical for hydrochloride salts of small organic amines |

| Solubility | Expected to be soluble in water and polar organic solvents | Hydrochloride salt formation enhances aqueous solubility[7] |

| Stability | Store in a cool, dry place away from strong oxidizing agents | General recommendation for aminopyrazole derivatives[8][9] |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a three-step sequence starting from 4-nitropyrazole. This strategy involves N-alkylation, followed by nitro group reduction, and concluding with hydrochloride salt formation.

Caption: Proposed three-step synthesis of the target compound.

Step 1: N-Alkylation of 4-Nitropyrazole

The initial step involves the regioselective N-alkylation of 4-nitropyrazole. The N-H bond of the pyrazole ring is sufficiently acidic to be deprotonated by a suitable base, and the resulting anion can then react with an appropriate electrophile.[10]

Experimental Protocol:

-

Reagents and Solvents:

-

4-Nitropyrazole

-

2,2-difluoroethyl triflate (or a similar reactive 2,2-difluoroethylating agent)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-nitropyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add 2,2-difluoroethyl triflate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole.

-

Causality of Experimental Choices:

-

The use of a polar aprotic solvent like acetonitrile or DMF is crucial for dissolving the reagents and facilitating the SN2 reaction.[11]

-

Potassium or cesium carbonate is a suitable base for deprotonating the pyrazole without causing unwanted side reactions.[11]

-

2,2-difluoroethyl triflate is a highly reactive alkylating agent, ensuring efficient reaction at the pyrazole nitrogen.[12]

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group at the C4 position to the corresponding primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean option.[13]

Experimental Protocol:

-

Reagents and Solvents:

-

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with additional methanol.

-

Concentrate the combined filtrates under reduced pressure to obtain the crude 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. This product can often be used in the next step without further purification.

-

Causality of Experimental Choices:

-

Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[13]

-

Methanol or ethanol are excellent solvents for this reaction and are compatible with the hydrogenation conditions.

-

The use of a Celite pad for filtration is essential for the complete and safe removal of the pyrophoric palladium catalyst.

Step 3: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt to improve the compound's stability and aqueous solubility.[7] This is a standard procedure for amine-containing pharmaceutical compounds.[14][15]

Experimental Protocol:

-

Reagents and Solvents:

-

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)

-

Anhydrous diethyl ether (Et₂O) or another suitable non-polar solvent for precipitation.

-

-

Procedure:

-

Dissolve the crude 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in a minimal amount of a suitable solvent like isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.

-

A precipitate should form upon addition of the HCl solution.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any excess acid and impurities.

-

Dry the resulting this compound under vacuum.

-

Caption: General workflow for the formation of the hydrochloride salt.

Applications in Drug Discovery

The 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. The 4-amino group serves as a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the compound's pharmacological profile.

-

Kinase Inhibitors: The aminopyrazole core is a common feature in many kinase inhibitors used in oncology. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site.

-

GPCR Ligands: Substituted aminopyrazoles have been explored as ligands for various G-protein coupled receptors (GPCRs), which are important targets for a wide range of diseases.

-

Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[3] The unique electronic properties of the fluorinated pyrazole ring could lead to novel mechanisms of action.

The incorporation of the difluoroethyl group is particularly advantageous as it can block sites of metabolism, thereby increasing the half-life of the drug candidate, and its electron-withdrawing nature can influence the pKa of the pyrazole ring and the 4-amino group, which can be critical for target engagement.[4]

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling aminopyrazole derivatives should be followed.[8][9][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In Case of Exposure:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound represents a valuable, albeit not yet commercially cataloged, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry transformations. The combination of the biologically active aminopyrazole core with the metabolically robust difluoroethyl group makes it an attractive starting point for the development of novel therapeutic agents. Researchers working with this and similar compounds should adhere to the proposed synthetic strategies and safety guidelines to ensure successful and safe experimentation.

References

- Ashour, F. A., & Leroux, J. (Year). Regioselective synthesis of 5-aminopyrazoles. Journal of Heterocyclic Chemistry.

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. [Link]

-

Han, Q., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5129. [Link]

-

Haskel, A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-121. [Link]

-

Hu, Y., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(72), 44263-44284. [Link]

- Koutentis, P. A. (2009). Conversion of isothiazoles to 3-(5)-aminopyrazoles using hydrazine. Tetrahedron Letters, 50(26), 3245-3247.

-

Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(3), 1935-1954. [Link]

- N-alkylation method of pyrazole. (1996).

-

Sosnovskikh, V. Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(22), 16335. [Link]

-

Sperandio, D., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1836-1936. [Link]

- Method for salt preparation. (2010).

- Process for the preparation of 4-aminopyrazole derivatives. (2007).

-

Synthesis of amine hydrochloride salts. (n.d.). ResearchGate. [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Organic Letters, 16(22), 5944-5947. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). Scientific Reports, 14(1), 1-12. [Link]

- Valiullin, V. A., & Ivakhnenko, T. E. (2004).

-

Whitney, J. M. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Zareba, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3705. [Link]

-

A simple four-step synthesis of 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles. (n.d.). ResearchGate. [Link]

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). ResearchGate. [Link]

-

Amine and HCl - salt formation reaction. (2022). YouTube. [Link]

-

Hydrochloride salt of amine. (2023). Reddit. [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

-

Process for the preparation of pyrazoles. (2001). European Patent Office. [Link]

-

N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. (n.d.). Electronic Supplementary Information. [Link]

- Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. (2023).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 14. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 15. m.youtube.com [m.youtube.com]

- 16. fishersci.com [fishersci.com]

Unveiling the Mechanism of Action of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: From Novelty to Mechanism

In the landscape of modern drug discovery, the identification of novel chemical entities is but the first step in a long and intricate journey. The true challenge lies in elucidating the precise mechanism of action (MoA) that underpins a compound's therapeutic potential. This guide is dedicated to the scientific exploration of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride , a fluorinated pyrazole amine derivative. While direct pharmacological data on this specific molecule is not yet publicly available, its structural motifs—the pyrazole core and the difluoroethyl group—provide a fertile ground for hypothesis-driven investigation.

This document will serve as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the rationale behind each experimental choice, creating a self-validating framework to systematically uncover the biological targets and signaling pathways modulated by this compound. Our approach is grounded in the principles of scientific integrity, leveraging established methodologies to build a robust and evidence-based understanding of its core mechanism.

Structural Scaffolding and Mechanistic Hypothesis Generation

The molecular architecture of this compound offers critical clues to its potential biological activity. The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, known for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2][3] Pyrazole-containing drugs have been shown to target a wide array of proteins, from enzymes like cyclooxygenases (COX) to various kinases.[4][5][6][7]

The presence of a 4-amino group on the pyrazole ring is particularly noteworthy. Aminopyrazoles are recognized as advantageous frameworks for designing ligands for enzymes and receptors, including kinases and p38MAPK.[6] Furthermore, the 1-(2,2-difluoroethyl) substituent can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile.[8]

Based on these structural features, we can formulate our primary hypotheses:

-

Hypothesis 1: Kinase Inhibition. Given the prevalence of pyrazole cores in kinase inhibitors, it is plausible that this compound acts as an inhibitor of one or more protein kinases involved in inflammatory or oncogenic signaling pathways. Aberrant kinase activity is a hallmark of many diseases, making them a prime target for therapeutic intervention.[9]

-

Hypothesis 2: Enzyme Inhibition. The pyrazole scaffold is also found in various enzyme inhibitors.[1] Therefore, the compound could potentially inhibit enzymes such as cyclooxygenases (COX-1/COX-2), which are key mediators of inflammation, or other enzymes implicated in disease pathogenesis.[4][5]

-

Hypothesis 3: Other Receptor/Target Modulation. While less common, pyrazole derivatives can interact with other biological targets. Broader screening is necessary to identify potential unforeseen interactions.

This guide will now detail the experimental workflow designed to systematically test these hypotheses.

Experimental Workflow for MoA Deconvolution

The following sections outline a phased, multi-tiered approach to elucidate the mechanism of action, starting with broad screening and progressively narrowing down to specific target validation and pathway analysis.

Phase 1: Initial Target Identification and Phenotypic Screening

The initial phase aims to cast a wide net to identify potential biological targets and observe the compound's effects in cellular models.

Rationale: To efficiently test our primary hypotheses, we will perform a broad in vitro screen against a panel of kinases and other relevant enzymes. This provides an unbiased initial assessment of the compound's inhibitory activity.

Protocol: Kinase and Enzyme Inhibition Assays

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Panels: Utilize commercially available kinase and enzyme profiling services (e.g., Eurofins, Reaction Biology) that offer panels of hundreds of kinases and other enzymes.

-

Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the selected panels.

-

Data Analysis: Identify "hits" as enzymes or kinases exhibiting significant inhibition (e.g., >50%) at the screening concentration.

-

Follow-up Dose-Response: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).[10] This quantitative measure of potency is crucial for prioritizing targets.

Table 1: Hypothetical Kinase Profiling Data

| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 250 |

| Kinase C | 20% | >10,000 |

| ... | ... | ... |

Rationale: Cellular assays provide a more physiologically relevant context to assess the compound's activity and can reveal its functional consequences.

Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon) and non-cancerous cell lines for cytotoxicity assessment.[11]

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the compound for a specified duration (e.g., 72 hours).

-

Viability/Proliferation Measurement: Use a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels as an indicator of cell viability.[11]

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Phase 2: Target Validation and Selectivity Profiling

Once primary targets are identified, the next phase focuses on validating these interactions and assessing the compound's selectivity.

Rationale: To confirm that the compound directly binds to the putative target protein within a cellular context, direct target engagement assays are essential.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding and stabilization.

Rationale: To quantify the binding affinity of the compound to its purified target protein, biophysical methods are employed.

Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Immobilize the purified target protein on an SPR sensor chip.

-

Analyte Injection: Flow different concentrations of the compound over the sensor surface.

-

Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

-

Data Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.[12]

Phase 3: Elucidation of Downstream Signaling Pathways

With a validated target, the final phase investigates the downstream cellular consequences of target engagement.

Rationale: If the validated target is a kinase, inhibiting its activity will lead to changes in the phosphorylation status of its downstream substrates.

Protocol: Western Blot Analysis of Signaling Pathways

-

Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract proteins.

-

Electrophoresis and Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody Probing: Probe the membrane with antibodies specific for the phosphorylated and total forms of the target kinase and its known downstream substrates.

-

Data Analysis: Quantify the changes in phosphorylation levels to map the affected signaling pathway.

Visualizing the Path Forward: A Diagrammatic Approach

To provide a clear overview of the proposed investigative workflow, the following diagrams illustrate the key phases and their interconnections.

Caption: High-level workflow for MoA elucidation.

Conclusion and Future Directions

This technical guide provides a rigorous and systematic framework for elucidating the mechanism of action of this compound. By integrating broad-based screening with specific target validation and pathway analysis, researchers can build a comprehensive understanding of this novel compound's biological activity. The insights gained from this proposed workflow will be instrumental in guiding its further development as a potential therapeutic agent. The journey from a novel molecule to a well-characterized drug candidate is challenging, but with a logical and evidence-based approach, the path becomes clearer.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Thieme. (2014).

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

- MDPI. (n.d.).

- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.

- PubMed Central. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.

- BellBrook Labs. (n.d.).

- Frontiers. (2021).

- PubChem. (n.d.). 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride.

- Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process.

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

- ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- MDPI. (2023).

- Biosynth. (n.d.). 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride | 1221726-31-3.

- ResearchGate. (n.d.). (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).

- Aaronchem. (n.d.). 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine.

- Taylor & Francis Online. (2022).

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.biomol.com [resources.biomol.com]

- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nuvisan.com [nuvisan.com]

An In-depth Technical Guide to the Solubility Characterization of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride

Introduction

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole amine salt of interest in pharmaceutical research and development. A thorough understanding of its aqueous solubility is a critical determinant of its potential as a therapeutic agent, influencing key biopharmaceutical properties such as dissolution rate and oral bioavailability. This guide provides a comprehensive framework for the solubility characterization of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the solubility of ionizable compounds, present detailed protocols for both kinetic and thermodynamic solubility assessment, and discuss the multifaceted factors that govern the dissolution behavior of this active pharmaceutical ingredient (API).

Theoretical Framework: The Physicochemical Basis of Solubility

The solubility of an ionizable compound such as this compound is not a single value but rather a profile that is highly dependent on the pH of the aqueous medium. As a hydrochloride salt of a basic compound, its solubility is governed by the equilibrium between its ionized (salt) and non-ionized (free base) forms.

The Role of pKa and the Henderson-Hasselbalch Equation

The acid dissociation constant (pKa) is the most critical parameter in predicting the pH-dependent solubility of an ionizable drug. For a basic compound like 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, the pKa refers to the equilibrium between the protonated (BH+) and the neutral (B) species.

The relationship between pH, pKa, and the ratio of the ionized to the non-ionized form is described by the Henderson-Hasselbalch equation :

pH = pKa + log([B]/[BH+])

Where:

-

[B] is the concentration of the neutral free base.

-

[BH+] is the concentration of the protonated, ionized form.

The total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the free base (S0) and the concentration of the soluble ionized form:

Stotal = S0 + [BH+]

Combining these concepts, the pH-solubility profile of a basic drug can be predicted. At pH values significantly below the pKa, the compound will exist predominantly in its protonated, generally more soluble, hydrochloride form. As the pH increases to approach and exceed the pKa, the equilibrium shifts towards the neutral, often less soluble, free base, which may lead to precipitation.

Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[6] According to ICH guidelines, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[1][7][8][9] Determining the solubility of this compound under these standard conditions is essential for its BCS classification and for predicting its in vivo performance.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery and development: kinetic and thermodynamic solubility.

Kinetic Solubility Assays

Kinetic solubility measurements are high-throughput screens typically used in early drug discovery to identify compounds with potential solubility liabilities.[10] These assays measure the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (usually in dimethyl sulfoxide, DMSO) into an aqueous buffer.[2][11] The resulting value is an apparent solubility and can be influenced by the rate of precipitation and the presence of amorphous forms.

Nephelometry measures the turbidity of a solution by detecting scattered light from suspended particles.[4][12][13][14]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Compound Addition: Add the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., from 1 to 200 µM) with a final DMSO concentration of 1-2%.

-

Incubation: Shake the plate at room temperature for 1-2 hours.

-

Measurement: Measure the light scattering at a 90° angle using a nephelometer.

-

Data Analysis: The concentration at which a significant increase in nephelometric signal is observed indicates the kinetic solubility limit.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pKa Prediction | Rowan [rowansci.com]

- 3. Open source application for small molecule pKa predictions [zenodo.org]

- 4. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1006462-20-9|1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. 1006462-68-5|1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 11. 1H-Pyrazol-4-amine | 28466-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile [mdpi.com]

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride stability and storage

An In-Depth Technical Guide to the Stability and Storage of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride

Compound Identity and Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step in predicting its behavior. This compound is a salt, combining a substituted pyrazole amine base with hydrochloric acid. This structure informs its primary stability concerns.

| Property | Value | Source |

| Molecular Formula | C₅H₈ClF₂N₃ | [1] |

| Molecular Weight | 183.59 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General knowledge |

| Core Structure | Pyrazole | [2] |

| Key Functional Groups | Primary Amine, Difluoroethyl Moiety, Hydrochloride Salt | N/A |

Initial Hazard Assessment & Safe Handling: Based on data from analogous pyrazole amines and amine hydrochloride salts, this compound should be handled with care. It is classified as a potential irritant to the skin, eyes, and respiratory system.[3]

Core Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5]

-

Cross-Contamination: Use dedicated spatulas and weighing vessels. Clean all surfaces thoroughly after handling.

-

Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and dispose of it as chemical waste according to institutional guidelines.

Intrinsic Stability and Potential Liabilities

The stability of this molecule is a function of its three primary structural components: the pyrazole ring, the amine hydrochloride salt, and the difluoroethyl group.

-

Pyrazole Core: The pyrazole ring is an aromatic heterocycle and is generally considered to be chemically robust and thermally stable.[6] Studies have shown that the incorporation of a pyrazole ring can even enhance the stability of otherwise labile molecules.[7] This suggests the core ring system is unlikely to be the primary point of degradation under typical storage conditions.

-

Amine Hydrochloride Salt: This is the most significant feature influencing stability and storage. Hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][9] This propensity for water uptake is a critical liability for two primary reasons:

-

Physical Instability: Moisture absorption can lead to physical changes such as caking, clumping, or deliquescence, which complicates accurate weighing and handling.[10][11]

-

Chemical Instability: The presence of water can facilitate hydrolytic degradation pathways. Furthermore, in solution, the salt exists in equilibrium with the free amine. Changes in pH can shift this equilibrium, and the liberated free amine may be more susceptible to oxidative degradation.[12][13]

-

-

2,2-Difluoroethyl Group: The introduction of fluorine atoms into organic molecules often enhances metabolic stability by strengthening the C-H bonds adjacent to the electron-withdrawing fluorine atoms.[14] The C-F bond itself is exceptionally strong. Therefore, the difluoroethyl moiety is predicted to be highly stable and not a likely site for degradation under common stress conditions.

Primary Hypothesis of Instability: The principal degradation risks for this compound stem from its hygroscopic nature and the reactivity of the primary amine group , especially when converted to its free base form.

Recommended Storage and Handling Protocols

The goal of a storage protocol is to mitigate the identified liabilities. For this compound, the primary adversary is atmospheric moisture.

Optimal Storage Conditions:

-

Temperature: Store in a cool environment, typically 2-8°C or at controlled room temperature (20-25°C). Avoid exposure to high heat.[15]

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to both moisture and oxygen.

-

Container: The compound must be stored in a tightly sealed container. For long-term storage, a glass vial with a PTFE-lined cap is recommended. The use of desiccants, such as silica gel, in a secondary containment vessel (a desiccator cabinet) is a mandatory and self-validating step to protect the material.[5][9]

-

Light: Protect from light to prevent potential photolytic degradation. Amber vials or storage in a dark cabinet are essential.[16]

Workflow for Handling Hygroscopic Powder:

Caption: Workflow for handling the hygroscopic solid.

Systematic Stability Evaluation: A Forced Degradation Protocol

To definitively understand the stability profile, a forced degradation study is essential. This process intentionally subjects the compound to harsh conditions to identify potential degradation products and pathways.[12][17] This is the cornerstone of developing a stability-indicating analytical method.

Objective: To generate likely degradants and establish the compound's degradation profile under various stress conditions, including hydrolysis, oxidation, photolysis, and heat.

Overall Forced Degradation Workflow:

Caption: High-level workflow for forced degradation studies.

Step-by-Step Experimental Protocols

Causality Statement: The concentrations and conditions below are starting points. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If no degradation is observed, the stress level (time, temperature, reagent concentration) should be increased.[16] Conversely, if the API is fully degraded, the conditions should be made milder.

1. Acidic Hydrolysis:

-

Rationale: To assess the stability of the compound in an acidic environment, simulating conditions such as the stomach or acidic formulations.

-

Protocol:

-

Add 1 mL of a 1 mg/mL API stock solution (in a water/acetonitrile co-solvent) to a vial.

-

Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the vial at 60°C for 24 hours.

-

After incubation, cool the sample to room temperature.

-

Neutralize the sample by adding 1 mL of 0.2 M NaOH.

-

Dilute with mobile phase to an appropriate concentration for HPLC analysis.

-

2. Basic Hydrolysis:

-

Rationale: To evaluate the stability of the free amine, which is formed under basic conditions. This is a critical test for this specific molecule.

-

Protocol:

-

Add 1 mL of a 1 mg/mL API stock solution to a vial.

-

Add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the vial at 60°C for 8 hours.

-

After incubation, cool the sample to room temperature.

-

Neutralize the sample by adding 1 mL of 0.2 M HCl.

-

Dilute with mobile phase for HPLC analysis.

-

3. Oxidative Degradation:

-

Rationale: Primary aromatic amines are susceptible to oxidation. This test simulates exposure to oxidative stress.[12]

-

Protocol:

-

Add 1 mL of a 1 mg/mL API stock solution to a vial.

-

Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Keep the sample at room temperature, protected from light, for 24 hours.

-

Dilute with mobile phase for HPLC analysis.

-

4. Photolytic Degradation:

-

Rationale: To determine if the molecule is sensitive to light energy, which can cause degradation during manufacturing or storage if not properly protected.

-

Protocol:

-

Expose a solution of the API (in a quartz cuvette or vial) and a sample of the solid API to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analyze the samples by HPLC alongside a control sample kept in the dark.

-

5. Thermal Degradation:

-

Rationale: To assess the intrinsic thermal stability of the solid material.

-

Protocol:

-

Place a few milligrams of the solid API in an open vial.

-

Heat in an oven at 80°C for 48 hours.

-

After exposure, dissolve the solid in a suitable solvent and analyze by HPLC.

-

Data Summary:

| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | Observations |

| 0.1 M HCl | 24h @ 60°C | |||

| 0.1 M NaOH | 8h @ 60°C | |||

| 3% H₂O₂ | 24h @ RT | |||

| Thermal (Solid) | 48h @ 80°C | |||

| Photolytic (ICH Q1B) | Per Guideline |

Development of a Stability-Indicating Analytical Method

A self-validating protocol requires that the analytical method used to assess stability is proven to be effective. A stability-indicating method is one that can accurately quantify the decrease in the API concentration while simultaneously resolving it from all its degradation products.[12]

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Starting Point HPLC-UV Protocol

-

Rationale: Reversed-phase HPLC is the standard for analyzing small molecule pharmaceuticals. A C18 column provides good retention for moderately polar compounds, and a gradient elution is necessary to separate the parent compound from potentially more polar or non-polar degradants.

-

Protocol:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (or an appropriate wavelength determined by UV scan). A Photo-Diode Array (PDA) detector is highly recommended for peak purity analysis.

-

Method Validation: The key to this self-validating system is to use the degraded samples. The final method must show baseline separation between the parent 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine peak and all other peaks generated under the various stress conditions. Peak purity analysis using a PDA detector should be performed on the API peak in each chromatogram to confirm that no degradants are co-eluting.

Conclusion

While the pyrazole core and difluoroethyl group of this compound suggest good intrinsic stability, its nature as a hygroscopic amine salt presents a significant handling and storage challenge. The primary risk factor for degradation is moisture uptake, which can lead to both physical and chemical instability. Strict adherence to storage protocols involving cool, dry, and dark conditions within tightly sealed containers, preferably under an inert atmosphere and with the use of desiccants, is critical for maintaining the compound's integrity. The provided forced degradation and analytical method development workflows offer a robust, scientifically-grounded framework for researchers to proactively understand the molecule's liabilities and ensure the generation of reliable and reproducible data in their drug development programs.

References

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-655. Retrieved from [Link]

-

Basavapathruni, A., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 379-383. Retrieved from [Link]

-

Lee, J. Y., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1146. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

-

Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec Iss), 514-521. Retrieved from [Link]

-

Gagliardi, S., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2884. Retrieved from [Link]

- Singh, R., & Rehman, Z. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

-

Science.gov. (n.d.). Forced degradation products: Topics by Science.gov. Retrieved from [Link]

-

Zhang, W., et al. (2015). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Chemistry – An Asian Journal, 10(12), 2647-2654. Retrieved from [Link]

-

Lefebvre, T. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. Retrieved from [Link]

- Socha, G. L., & Fellows, B. R. (2009). System and method for processing hygroscopic materials. U.S. Patent Application No. 12/036,926.

-

El-Sayed, N. N. E., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4203. Retrieved from [Link]

-

Reynolds, D. W., et al. (2002). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology, 26(2), 48-54. Retrieved from [Link]

-

European Commission, Scientific Committee on Consumer Safety. (2012, March 27). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. Retrieved from [Link]

-

Gill, A. G., & Goundry, W. R. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 174-187. Retrieved from [Link]

-

Armstrong, D. R., et al. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

-

Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10399-10411. Retrieved from [Link]

-

Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. Retrieved from [Link]

-

Pretze, M., & Wuest, F. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 10(2), 45. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139049439, 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]

-

Yoe, J. H., Salsbury, J. M., & Cole, J. W. (1944). Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. Retrieved from [Link]

Sources

- 1. 1006462-38-9 | MFCD08696542 | 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine [aaronchem.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. pharmainfo.in [pharmainfo.in]

- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20090212140A1 - System and method for processing hygroscopic materials - Google Patents [patents.google.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. ajpsonline.com [ajpsonline.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride is a key building block in contemporary medicinal chemistry. The pyrazole moiety is a "privileged scaffold" found in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in various biological interactions.[1][2] The introduction of a difluoroethyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable feature in drug design. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable intermediate, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations.

Retrosynthetic Analysis & Strategic Overview

The synthesis of the target compound is logically approached through a multi-step sequence starting from a commercially available or readily synthesized pyrazole core. The core strategy involves the initial formation of a 4-nitro-1H-pyrazole, followed by N-alkylation to introduce the 2,2-difluoroethyl side chain, reduction of the nitro group to the corresponding amine, and concluding with the formation of the hydrochloride salt to enhance stability and handling.

The regioselectivity of the N-alkylation step is a critical consideration in this pathway. Alkylation of 4-substituted pyrazoles can potentially yield both N1 and N2 isomers. The choice of reaction conditions and alkylating agent is paramount to selectively obtain the desired N1-substituted product.

Detailed Synthetic Pathway

The synthesis is broken down into four primary stages:

-

Nitration: Formation of 4-nitro-1H-pyrazole.

-

N-Alkylation: Introduction of the 2,2-difluoroethyl group.

-

Reduction: Conversion of the nitro group to an amine.

-

Salt Formation: Preparation of the final hydrochloride salt.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The initial step involves the nitration of 1H-pyrazole. This is a standard electrophilic aromatic substitution reaction where the pyrazole ring is activated towards nitration.

-

Mechanism and Rationale: The reaction proceeds by the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The pyrazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. The C4 position is typically the most reactive site for electrophilic substitution in unsubstituted pyrazole. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.

Step 2: N-Alkylation of 4-Nitro-1H-pyrazole

This is the most critical step for ensuring the correct isomeric product. The 4-nitro-1H-pyrazole is alkylated with a suitable 2,2-difluoroethylating agent.

-

Mechanism and Rationale: The reaction is a nucleophilic substitution where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of the alkylating agent. A base, such as potassium carbonate or sodium hydride, is required to deprotonate the pyrazole, forming the more nucleophilic pyrazolate anion. The choice of solvent, such as DMF or acetonitrile, is crucial for dissolving the reagents and facilitating the reaction. Using an alkylating agent with a good leaving group, like triflate or tosylate (e.g., 2,2-difluoroethyl trifluoromethanesulfonate), is essential for an efficient reaction.

Step 3: Reduction of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

The nitro group is a versatile precursor to an amine and can be reduced under various conditions.

-

Mechanism and Rationale: Catalytic hydrogenation is a common and clean method for nitro group reduction. A catalyst, typically palladium on carbon (Pd/C), is used in the presence of hydrogen gas. The reaction occurs on the surface of the catalyst where the nitro group is reduced to the amine. Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (Na₂S₂O₄) can also be employed, which may be advantageous for scalability and avoiding the use of high-pressure hydrogen.[3] The choice of reducing agent can be critical to avoid side reactions.

Step 4: Hydrochloride Salt Formation

The final step involves converting the free amine into its hydrochloride salt.

-

Mechanism and Rationale: The basic amino group reacts with a strong acid like hydrochloric acid in a simple acid-base reaction.[4] This is typically done by dissolving the amine in a suitable solvent, such as diethyl ether or ethyl acetate, and adding a solution of HCl in the same or a miscible solvent. The hydrochloride salt is generally a crystalline solid that is easier to handle, purify, and store than the free base, which might be an oil or have lower stability.[5][6]

Overall Synthesis Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Caption: Overall synthetic pathway for the target molecule.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and an ice bath, add concentrated sulfuric acid (50 mL).

-

Addition: Cool the sulfuric acid to 0°C and slowly add 1H-pyrazole (10 g, 0.147 mol) in portions, ensuring the temperature does not exceed 10°C.

-

Nitration: In a separate flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (25 mL) to concentrated nitric acid (25 mL) while cooling in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10°C.

-

Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (500 g).

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-nitro-1H-pyrazole.

Protocol 2: Synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-nitro-1H-pyrazole (10 g, 0.088 mol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Base Addition: Add anhydrous potassium carbonate (18.3 g, 0.132 mol) to the solution.

-